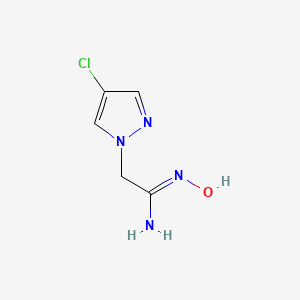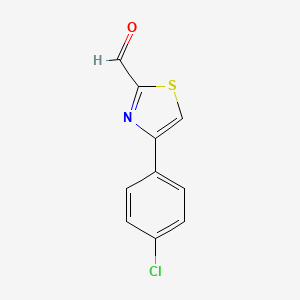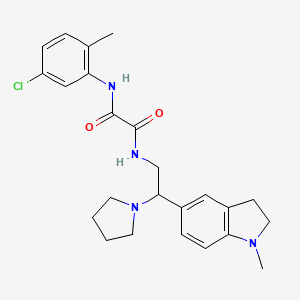
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzamide moiety, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran ring system is a fused ring system consisting of a benzene ring and a furan ring . The benzamide group consists of a benzene ring attached to an amide functional group .Aplicaciones Científicas De Investigación
Herbicidal Activity
Dimethylpropynylbenzamides , including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, have been identified as herbicidally active on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating a broad spectrum of applications in agriculture (Viste, Cirovetti, & Horrom, 1970).
Anticonvulsant Activity
The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, closely related to the compound , have been explored for their potential as anticonvulsant agents. A series of derivatives showed promising activity in models of maximal electroshock induced seizures in mice, suggesting a potential application in the development of new treatments for epilepsy (Shakya et al., 2016).
β-Amyloid Aggregation Inhibition
Research into benzofuran derivatives has also shown potential in inhibiting β-amyloid aggregation, a key feature of Alzheimer's disease pathology. This suggests that compounds within this chemical family may serve as leads for the development of therapeutics targeting neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).
Antimicrobial and Antioxidant Properties
Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This research demonstrates the chemical family's potential in developing new antimicrobial agents, with certain compounds showing significant efficacy against pathogenic bacteria and serving as strong antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2017).
Anti-Breast Cancer Activity
A study on benzofuran derivatives assessed their activity against estrogen receptor-dependent breast cancer cell lines. The research highlighted the potential of these compounds, including structures similar to this compound, as leads for the development of estrogen receptor inhibitors for breast cancer treatment (Jin et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGQXJNUVQFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)


![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)
![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)
![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)
